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Compound of Interest

Compound Name: C 1303

CAS No.: 128113-19-9

Cat. No.: B1217264

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for 2-Chlorophenylboronic acid. The information is

presented to support research, development, and quality control activities involving this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For arylboronic acids like 2-chlorophenylboronic acid, NMR provides detailed

information about the hydrogen and carbon environments within the molecule. It is important to

note that boronic acids have a propensity to form cyclic anhydrides (boroxines) through

dehydration, which can lead to complex NMR spectra. To obtain clean spectra of the

monomeric acid, it is often advisable to use a solvent like deuterated methanol (CD₃OD) or

dimethyl sulfoxide (DMSO-d₆), which can break up the oligomeric species.

¹H NMR Data
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The proton NMR spectrum of 2-Chlorophenylboronic acid exhibits characteristic signals for the

aromatic protons. The chemical shifts and coupling constants are influenced by the substitution

pattern on the benzene ring.

Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

Aromatic CH 7.9 - 7.2 Multiplet

B(OH)₂ 8.2 (broad singlet) Broad Singlet

Note: The chemical shift of the B(OH)₂ protons is highly dependent on the solvent,

concentration, and temperature, and the peak may be broad or exchange with residual water in

the solvent.

¹³C NMR Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ) ppm

C-B ~135

C-Cl ~133

Aromatic CH 136 - 127

Note: The carbon atom attached to the boron atom (C-B) can sometimes be difficult to observe

due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 2-Chlorophenylboronic acid

shows characteristic bands for the O-H, C-H, C=C, B-O, and C-Cl bonds.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217264?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3300 O-H stretch (B-OH) Strong, Broad

~3060 Aromatic C-H stretch Medium

~1600, ~1470, ~1430 Aromatic C=C stretch Medium-Strong

~1340 B-O stretch Strong

~1080 In-plane C-H bend Medium

~750
Out-of-plane C-H bend / C-Cl

stretch
Strong

Experimental Protocols
The following are representative experimental protocols for acquiring NMR and FTIR data for 2-

Chlorophenylboronic acid.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of 2-Chlorophenylboronic acid into a clean, dry vial.

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

Spectrometer: 400 MHz NMR Spectrometer

Solvent: DMSO-d₆
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Temperature: 298 K

Pulse Sequence: Standard 1D proton acquisition

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Data Acquisition (¹³C NMR):

Spectrometer: 100 MHz NMR Spectrometer

Solvent: DMSO-d₆

Temperature: 298 K

Pulse Sequence: Standard 1D carbon acquisition with proton decoupling

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Reference: Solvent peak (DMSO-d₆ at 39.52 ppm)

FTIR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Place approximately 1-2 mg of 2-Chlorophenylboronic acid in a clean agate mortar.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.
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Transfer a portion of the powder into a pellet die.

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a

transparent or translucent pellet.

Data Acquisition:

Spectrometer: Fourier Transform Infrared Spectrometer

Mode: Transmission

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of a pure KBr pellet should be acquired and subtracted

from the sample spectrum.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 2-Chlorophenylboronic acid.
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Workflow for Spectroscopic Characterization
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Workflow for Spectroscopic Characterization
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To cite this document: BenchChem. [Spectroscopic Data of 2-Chlorophenylboronic Acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217264/docs#spectroscopic-data-of-2-
chlorophenylboronic-acid-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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